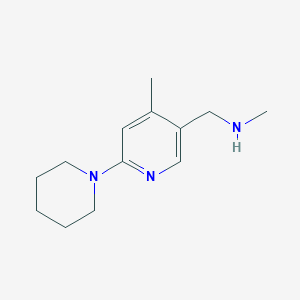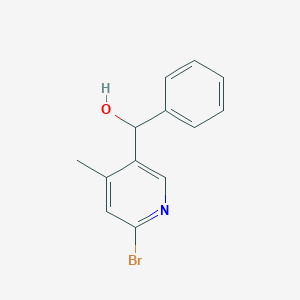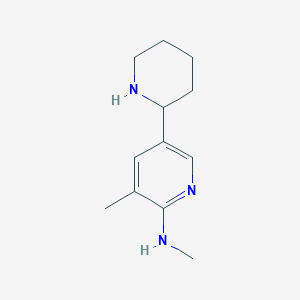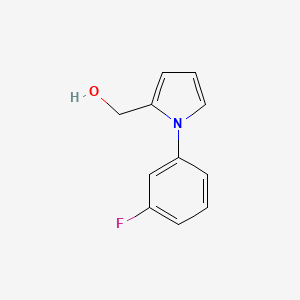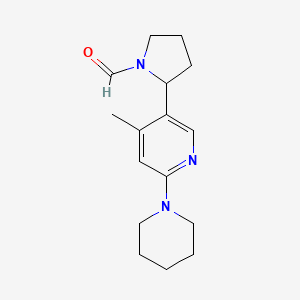
Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the nitro group and the propoxy substituent in this compound enhances its reactivity and potential for diverse chemical transformations.
Méthodes De Préparation
The synthesis of Methyl5-nitro-3-propoxybenzofuran-2-carboxylate typically involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a suitable catalyst, followed by nitration and esterification reactions . Industrial production methods may include the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and controlled atmospheres to ensure the desired product formation.
Analyse Des Réactions Chimiques
Methyl5-nitro-3-propoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The propoxy group can be substituted with other alkoxy groups or halogens using appropriate reagents and conditions.
Major Products: The major products formed from these reactions include amino derivatives, quinones, and substituted benzofuran derivatives.
Applications De Recherche Scientifique
Methyl5-nitro-3-propoxybenzofuran-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl5-nitro-3-propoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and cell death. The propoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Methyl5-nitro-3-propoxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
5-Nitrobenzofuran-2-carboxylate: Lacks the propoxy group, resulting in different reactivity and biological activity.
3-Propoxybenzofuran-2-carboxylate: Lacks the nitro group, affecting its oxidative and reductive properties.
Methylbenzofuran-2-carboxylate: Lacks both the nitro and propoxy groups, making it less reactive and less biologically active.
These comparisons highlight the unique combination of functional groups in Methyl5-nitro-3-propoxybenzofuran-2-carboxylate, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13NO6 |
|---|---|
Poids moléculaire |
279.24 g/mol |
Nom IUPAC |
methyl 5-nitro-3-propoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13NO6/c1-3-6-19-11-9-7-8(14(16)17)4-5-10(9)20-12(11)13(15)18-2/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
WLHCSHLUNQGIKE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)


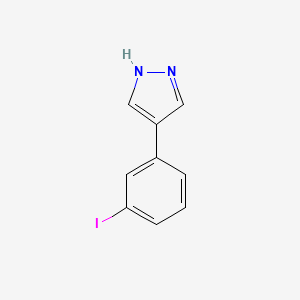


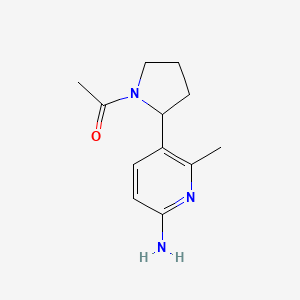
![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)
